7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine familyThe compound features a fused ring system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for drug design and development .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their biological and medicinal importance .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been known to exhibit various biological activities, including antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 5-amino-3-anilino-1H-pyrazole with various aldehydes under cyclocondensation conditions. One common method includes the use of 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate aza-Michael adduct, followed by cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its methoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for better interaction with molecular targets, making it a more potent antimicrobial and anticancer agent compared to its analogs .
Properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-19-12-4-2-10(3-5-12)13-6-7-16-14-11(8-15)9-17-18(13)14/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWNTYMHBWYFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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